1,4,7-Trioxa-10,13-diazacyclopentadecane

Description

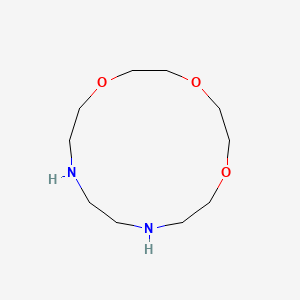

1,4,7-Trioxa-10,13-diazacyclopentadecane is a 15-membered macrocycle containing three oxygen (oxa) and two nitrogen (aza) atoms. Its structure features alternating oxygen and nitrogen donors, creating a polar cavity suitable for coordinating metal ions or forming host-guest complexes.

Properties

CAS No. |

60350-17-6 |

|---|---|

Molecular Formula |

C10H22N2O3 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

1,4,7-trioxa-10,13-diazacyclopentadecane |

InChI |

InChI=1S/C10H22N2O3/c1-2-12-4-6-14-8-10-15-9-7-13-5-3-11-1/h11-12H,1-10H2 |

InChI Key |

HVPIIRJYGHPRDH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCOCCOCCOCCN1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers: Heteroatom Positional Effects

4,7,13-Trioxa-1,10-diazacyclopentadecane (CAS 31249-95-3)

- Key Differences: The nitrogen atoms are positioned at the 1 and 10 positions instead of 10 and 13, altering donor atom spatial arrangement.

- Applications :

- Host-Guest Chemistry : Forms stable complexes with alkali metals and transition metals. Computational studies show its 1,10-diaza configuration optimizes hydrogen bonding and cavity size for guest molecules like urea derivatives .

- Sensing : Used as a ligand in a europium(III)-selective electrode, demonstrating high selectivity (log $ K_{Eu,Na} = -4.2 $) due to favorable nitrogen-oxygen coordination geometry .

1,4,10-Trioxa-7,13-diazacyclopentadecane (Kryptofix 21)

- Key Differences : Nitrogen positions (7,13) create a distinct cavity size (smaller than 15-crown-5 ethers).

- Applications: Ion Transport: Modified with quinolinyl groups (e.g., SQI-Pr (Na)) to act as sodium ionophores, enabling Na$^+$ flux studies in biological systems (effective concentration: 1–10 μM) . MRI Contrast Agents: Derivatives like 7,13-bis(carbamoylmethyl)-1,4,10-trioxa-7,13-diazacyclopentadecane form paramagnetic Co(II) and Fe(II) complexes for pH-sensitive CEST MRI, with CEST effects pH-dependent in the 6.5–7.7 range .

Heteroatom Substitution: Sulfur vs. Nitrogen

1,4,7-Trioxa-10,13-dithiacyclopentadecane

- Key Differences : Replaces nitrogen with sulfur (dithia).

- Coordination Behavior: Forms polymeric {[Ag(L)]PF$6$}$\infty$ and binuclear Ag$2$(L)$3$$_2$ complexes with Ag(I). Sulfur’s softer donor nature leads to distorted trigonal planar (binuclear) or octahedral (polymeric) geometries, contrasting with nitrogen’s preference for square-planar or tetrahedral coordination .

Functionalized Derivatives

7,13-Bis(quinolinyl)-Derivatives (e.g., SQI-Pr (Na))

- Modifications: Quinolinyl groups enhance fluorescence (Ex/Em: 345/475 nm) and ion selectivity.

- Applications: Sodium ion transport in cellular assays, outperforming non-fluorescent analogs like monensin .

7,13-Bis(carbamoylmethyl)-Derivatives

Comparison with Crown Ethers

| Property | 1,4,7-Trioxa-10,13-diazacyclopentadecane | 15-Crown-5 Ether |

|---|---|---|

| Donor Atoms | 3O, 2N | 5O |

| Cavity Size | ~1.5–2.0 Å | ~1.7–2.2 Å |

| Selectivity | Prefers transition metals (Ag$^+$, Eu$^{3+}$) | Alkali metals (Na$^+$, K$^+$) |

| Applications | Sensing, MRI, ion transport | Solubilization, catalysis |

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Table 2: Metal Complexation Data

Q & A

Q. How can AI enhance the reproducibility of experiments involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.